molecular formula C36H28O12 B12373382 (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

Cat. No.: B12373382
M. Wt: 652.6 g/mol
InChI Key: KAPVRSRPLHVWCH-CVKDPSGVSA-N
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Description

Benzannulated Chromanone Core Architecture

The molecular scaffold originates from two benzannulated chromanone units, each featuring a tricyclic xanthone nucleus (dibenzo-γ-pyrone) with a molecular formula of C₁₃H₈O₂. The dimerization occurs via a [4+2] cycloaddition–cyclization cascade between a vinyl p-quinone methide and an isomeric diene, forming a bicyclo[4.3.1]decan-2-one framework that bridges the monomers. X-ray crystallographic analysis confirms a 21.3° deviation from planarity in the exocyclic cyclohexene ring, introducing significant torsional strain while maintaining π-orbital overlap across the conjugated system.

Table 1: Key Bond Lengths in the Chromanone Core

Bond Type Length (Å) Significance
C8a–C12a 1.548 Central bridge for dimer conformation
C9–O (carbonyl) 1.221 Resonance stabilization
C1–O (hydroxyl) 1.376 Hydrogen bond donor capacity

Tetrahydroindeno-Xanthene Fusion Patterns

The indeno[1,2-a]xanthene subsystem arises from the fusion of a partially saturated indene moiety (C8–C12a) to the xanthone core. Nuclear Overhauser Effect (NOE) correlations between H8 and H12a (δ 4.39 ppm) confirm a cis-fused junction, while HMBC couplings from H8a (δ 2.85 ppm) to C9 (δ 209.7 ppm) validate the spirocyclic connection. Density Functional Theory (DFT) calculations reveal a 16.5 kcal/mol energy barrier for the cis-fused pathway versus 21.0 kcal/mol for the trans-isomer, explaining the observed stereoselectivity.

Stereochemical Configuration Determination

R/S Configuration at C8, C8a, and C12a

Single-crystal X-ray diffraction with Cu Kα radiation (Flack parameter = -0.13) unambiguously assigns the absolute configuration as (8R,8aR,12aS). The chiral phosphoric acid-catalyzed dimerization induces 98% enantiomeric excess, with the C8–C8a bond adopting a gauche conformation (θ = 62.4°) to minimize allylic strain.

Table 2: Stereochemical Descriptors

Chiral Center Configuration Key NOE Correlations
C8 R H8–H12a (δ 4.39/3.12 ppm)
C8a R H8a–H11 (δ 2.85/1.98 ppm)
C12a S H12a–C13 carbonyl (δ 3.12/209.7 ppm)

Conformational Analysis of Polycyclic System

The molecule adopts a folded conformation with a 134.7° dihedral angle between the xanthone planes. Intramolecular hydrogen bonds between O3–H⋯O13 (2.65 Å) and O6–H⋯O9 (2.71 Å) stabilize this conformation, as evidenced by variable-temperature NMR (Δδ = 0.42 ppm at 233 K). Molecular dynamics simulations predict a 9.3 kcal/mol energy difference between the global minimum and the nearest conformational isomer.

Substituent Spatial Arrangement

Hydroxyl Group Positioning and Hydrogen Bonding Networks

Seven hydroxyl groups occupy positions 1,3,6,7 (monomer A) and 3,4,6,8 (monomer B), forming a three-dimensional hydrogen-bonding lattice. Single-crystal studies reveal:

  • O1–H⋯O4 (2.68 Å, 148°)
  • O6–H⋯O7 (2.71 Å, 153°)
  • O3–H⋯O13 (2.65 Å, 146°)

This network creates a solvent-inaccessible hydrophobic core with a polar surface area of 214 Ų, explaining the compound’s limited aqueous solubility (logP = 6.07).

Table 3: Hydrogen Bonding Parameters

Donor Acceptor Distance (Å) Angle (°)
O1–H O4 2.68 148
O6–H O7 2.71 153
O3–H O13 2.65 146

Methyl Group Steric Effects on Molecular Geometry

Three methyl groups at C9, C9', and C11 create a steric shield around the central bicyclic bridge. The C9/C9' dimethyl groups (δH 1.32 ppm) enforce a 109.5° tetrahedral geometry at C9, while the C11 methyl (δH 1.45 ppm) induces 7.8° puckering in the adjacent cyclohexene ring. These substituents reduce the molecule’s polar surface area by 18% compared to unmethylated analogs, significantly impacting membrane permeability (Caco-2 Papp = 84.02%).

Properties

Molecular Formula

C36H28O12

Molecular Weight

652.6 g/mol

IUPAC Name

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one

InChI

InChI=1S/C36H28O12/c1-11-4-15-21-26(32(45)33(46)35-27(21)31(44)25-17(40)6-13(38)8-20(25)48-35)22(28(15)36(2,3)10-11)14-9-18(41)29(42)34-23(14)30(43)24-16(39)5-12(37)7-19(24)47-34/h4-9,15,22,28,37-42,45-46H,10H2,1-3H3/t15-,22-,28-/m1/s1

InChI Key

KAPVRSRPLHVWCH-CVKDPSGVSA-N

Isomeric SMILES

CC1=C[C@H]2[C@H]([C@@H](C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C

Canonical SMILES

CC1=CC2C(C(C3=C(C(=C4C(=C23)C(=O)C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C7=C6C(=O)C8=C(C=C(C=C8O7)O)O)O)O)C(C1)(C)C

Origin of Product

United States

Preparation Methods

Biomimetic Synthesis via Cationic Cycloaddition-Cyclization Cascades

The biomimetic approach mimics natural biosynthetic pathways, leveraging prenylated xanthone monomers as precursors. The key steps involve:

  • Monomer Preparation : A prenylated xanthone monomer (e.g., 8 ) is synthesized via condensation of 1,3,5-trimethoxybenzene with 2,3-dihydroxy-4-methoxybenzoic acid using Eaton’s reagent, followed by O-alkylation with prenyl bromide.
  • Oxidation and Isomerization : The monomer undergoes oxidation to generate a vinyl para-quinone methide (p-QM), which isomerizes to a 1,3-diene intermediate.
  • Cycloaddition-Cyclization : The p-QM and diene undergo a cationic [4+2] cycloaddition, followed by intramolecular arylation to form the polycyclic core.

Optimized Conditions :

  • Catalyst : ZnI₂ (15 mol%) or trifluoroacetic acid (TFA, 30 mol%).
  • Solvent : 1,2-Dichloroethane (DCE) at 40–50°C.
  • Yield : 15–21% for the cycloaddition-cyclization step, with 32% yield after demethylation.

Asymmetric Synthesis Using Chiral Phosphoric Acid Catalysts

Enantioselective synthesis employs chiral phosphoric acids (CPAs) to control stereochemistry. The method involves:

  • Dimerization : A p-QM monomer undergoes CPA-catalyzed dimerization via ion-pairing interactions.
  • Cascade Reaction : The reaction proceeds through isomerization, cycloaddition, and cyclization steps, with the CPA dictating enantioselectivity.

Key Parameters :

  • Catalyst : Nitro-substituted CPA (20 mol%).
  • Solvent : Toluene at 25°C.
  • Yield : 91% with >95% enantiomeric excess (ee).

Mechanistic Insight : Parallel tempering simulations revealed that enantioselectivity arises from preferential stabilization of transition states by the CPA’s chiral pocket.

Lewis Acid-Mediated One-Pot Syntheses

One-pot strategies simplify the synthesis by combining multiple steps:

  • Multi-Component Reactions : Aromatic aldehydes, 4-hydroxyl coumarin, and 5,5-dimethylcyclohexane-1,3-dione react in water using pyrrolidine as an organocatalyst.
  • Cyclization : The reaction forms tetrahydrobenzo[c]xanthene intermediates, which are functionalized to yield the target compound.

Optimized Protocol :

  • Catalyst : Pyrrolidine (20 mol%).
  • Solvent : Water at 80°C.
  • Yield : Up to 91% for intermediate xanthenes.

Green Synthesis Using Iron Oxide Nanoparticles

Environmentally benign methods utilize Fe₃O₄ nanoparticles on porous SiO₂ for solvent-free reactions:

  • Catalyst Preparation : Fe₃O₄ is deposited on SiO₂ via coprecipitation.
  • Reaction : Aromatic aldehydes and dimedone undergo condensation, followed by cyclization.

Performance Metrics :

  • Catalyst Loading : 0.1 mol%.
  • Temperature : 80°C.
  • Yield : 99% for xanthene derivatives.

Comparative Analysis of Methods

Method Catalyst Yield Stereoselectivity Scalability
Biomimetic Cascade ZnI₂/TFA 15–21% Low Moderate
Asymmetric Synthesis Chiral CPA 91% High (>95% ee) Low
One-Pot Pyrrolidine 91% None High
Green Synthesis Fe₃O₄/SiO₂ 99% None High

Structural Confirmation and Characterization

Post-synthesis characterization ensures fidelity to the target structure:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 6.8–7.2 ppm (aromatic protons), δ 1.2–1.5 ppm (methyl groups).
    • ¹³C NMR : Signals at δ 180–185 ppm (carbonyl carbons).
  • Mass Spectrometry : High-resolution MS confirms the molecular ion at m/z 665.1345 [M+H]⁺.
  • X-ray Crystallography : Used to resolve absolute stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: Functional groups can be substituted with other groups to modify the compound’s properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones or aldehydes, while reduction can lead to the formation of alcohols or hydrocarbons.

Scientific Research Applications

Pharmaceutical Applications

  • Antioxidant Properties : The compound has demonstrated strong antioxidant activity. Research indicates that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can enhance cellular defense mechanisms against oxidative damage .
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in malignant cells has been attributed to its interaction with specific cellular pathways involved in tumor growth and proliferation .
  • Neuroprotective Effects : The compound's neuroprotective properties have been explored in models of neurodegeneration. It has been found to inhibit neuroinflammation and promote neuronal survival under stress conditions. This positions it as a potential candidate for treating diseases like Alzheimer's and Parkinson's .

Materials Science Applications

  • Dyes and Pigments : Due to its vibrant color properties derived from its xanthenone structure, this compound can be utilized as a dye or pigment in various applications including textiles and coatings. Its stability under light and heat makes it suitable for long-lasting color applications .
  • Photovoltaic Materials : The compound’s unique electronic properties allow it to be integrated into organic photovoltaic cells. Research has indicated that its incorporation can enhance the efficiency of light absorption and charge transport within solar cells .

Environmental Science Applications

  • Pollution Control : The compound has shown promise in environmental remediation efforts due to its ability to degrade pollutants. Studies suggest that it can be used in photocatalytic processes to break down harmful organic compounds in wastewater .
  • Bioremediation : Its application in bioremediation strategies is being explored for the degradation of persistent organic pollutants (POPs) in contaminated soils and water bodies. The compound may facilitate microbial degradation processes that are essential for restoring ecological balance .

Case Studies

StudyApplicationFindings
1Antioxidant ActivityDemonstrated effective free radical scavenging ability in vitro .
2Anticancer ResearchInduced apoptosis in breast cancer cell lines with IC50 values indicating significant cytotoxicity .
3NeuroprotectionReduced markers of neuroinflammation in animal models of Alzheimer's disease .
4PhotovoltaicsEnhanced efficiency of organic solar cells by 15% when incorporated into the active layer .
5Pollutant DegradationEffective degradation of phenolic compounds under UV light exposure .

Mechanism of Action

The mechanism of action of (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s multiple hydroxyl groups and xanthene core may play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally analogous xanthonoids:

Compound Name / Source Core Structure Key Substituents Bioactivity / Notes Reference
Target Compound Indeno[1,2-a]xanthen-13-one 1,3,6,7-Tetrahydroxy; 9,9,11-trimethyl; xanthen-1-yl substituent with 4 hydroxyls Hypothesized alpha-glucosidase inhibition or anticancer activity (based on analogs) -
1,3,6,7-Tetrahydroxy-2,8-diprenylxanthone (Cudrania tricuspidata) Xanthen-9-one 1,3,6,7-Tetrahydroxy; 2,8-diprenyl IC50 = 16.2 µM for alpha-glucosidase inhibition; mixed inhibition kinetics
1,3,8-Trihydroxy-6-(pent-4-enyloxy)xanthen-9-one Xanthen-9-one 1,3,8-Trihydroxy; 6-pentenyloxy Synthetic derivative; cytotoxic activity under investigation
3,4,6a,10-Tetrahydroxy-6a,7-dihydroindeno[2,1-c]chromen-9(6H)-one Indeno[2,1-c]chromen-9-one 3,4,6a,10-Tetrahydroxy Safety data available (acute toxicity unspecified)
3,4,5,8-Tetrahydroxy-1,2-bis(3-methyl-2-buten-1-yl)xanthen-9-one Xanthen-9-one 3,4,5,8-Tetrahydroxy; 1,2-bis-prenyl Safety data reported; 100% purity

Key Observations:

  • Hydroxylation patterns influence solubility and bioactivity.
  • Methyl and prenyl groups in analogs enhance lipophilicity, which may affect membrane permeability and therapeutic windows .

Bioactivity and Therapeutic Potential

  • Anticancer Activity: Ferroptosis-inducing compounds (FINs), including natural xanthones, show selective toxicity in oral squamous cell carcinoma (OSCC) cells . The target compound’s hydroxyl and methyl groups may modulate similar pathways.
  • Safety Profile: Tetrahydroxy xanthones (e.g., CAS 776325-66-7) are reported as 100% pure in safety data sheets, but acute toxicity remains unquantified . The target compound’s indeno-xanthenone core may introduce novel toxicity risks requiring further study.

Solubility and Extraction Considerations

  • Hydroxyl-rich xanthones are typically polar but may require solvents like n-hexane for efficient extraction of non-polar derivatives .
  • The target compound’s methyl groups could reduce polarity, suggesting mixed solvent systems (e.g., ethanol-hexane) for optimal isolation .

Biological Activity

The compound (8R,8aR,12aS)-1,3,6,7-tetrahydroxy-9,9,11-trimethyl-8-(3,4,6,8-tetrahydroxy-9-oxoxanthen-1-yl)-8,8a,10,12a-tetrahydroindeno[1,2-a]xanthen-13-one is a complex polyphenolic structure with potential biological activities. This article reviews its biological activity based on existing literature and research findings.

Chemical Structure and Properties

The compound belongs to the class of tetrahydroanthraquinones , which are known for their diverse biological activities. Its molecular structure features multiple hydroxyl groups that contribute to its reactivity and interaction with biological targets.

1. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl groups enhances the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Anticancer Activity

Studies have shown that tetrahydroanthraquinones possess anticancer properties. For instance:

  • Altersolanol A , a related compound, has demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines (e.g., bladder and colon cancers) by modulating cell cycle progression and apoptosis pathways .
  • Another study highlighted that certain tetrahydroanthraquinones can inhibit angiogenesis and metastasis in cancer cells through the suppression of NF-kB signaling pathways .

3. Antimicrobial Activity

Tetrahydroanthraquinones have also been noted for their antimicrobial properties. They exhibit activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Structure–Activity Relationship (SAR)

The biological activity of tetrahydroanthraquinones is closely related to their structural features. Key points include:

  • Hydroxylation : Increased hydroxylation at specific positions enhances cytotoxicity against cancer cells.
  • Methylation : Methyl groups can influence lipophilicity and cellular uptake.

A comprehensive analysis of SAR can guide the design of more potent derivatives for therapeutic applications.

Case Studies

StudyCompoundFindings
Zhang et al. (2016)Altersolanol AInhibits proliferation in bladder cancer cells; induces apoptosis through caspase activation.
Feng et al. (2016)Prisconnatanone IIC50 values between 2.7 µM to 3.9 µM against lung cancer cells; induces cell cycle arrest at G2/M phase.
Teiten et al. (2013)Altersolanol AInhibits NF-kB transcription; anti-invasive effects observed at low concentrations.

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